O-4-Methylhydroxyluninium

Description

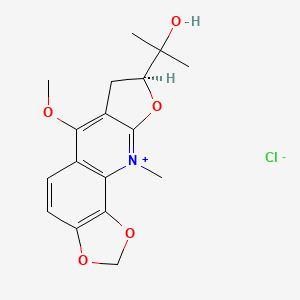

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

55812-57-2 |

|---|---|

Molecular Formula |

C17H20ClNO5 |

Molecular Weight |

353.8 g/mol |

IUPAC Name |

2-[(13S)-10-methoxy-16-methyl-3,5,14-trioxa-16-azoniatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),7,10,15-pentaen-13-yl]propan-2-ol;chloride |

InChI |

InChI=1S/C17H20NO5.ClH/c1-17(2,19)12-7-10-14(20-4)9-5-6-11-15(22-8-21-11)13(9)18(3)16(10)23-12;/h5-6,12,19H,7-8H2,1-4H3;1H/q+1;/p-1/t12-;/m0./s1 |

InChI Key |

PSKKMPLYSPHABZ-YDALLXLXSA-M |

SMILES |

CC(C)(C1CC2=C(C3=C(C4=C(C=C3)OCO4)[N+](=C2O1)C)OC)O.[Cl-] |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(C3=C(C4=C(C=C3)OCO4)[N+](=C2O1)C)OC)O.[Cl-] |

Canonical SMILES |

CC(C)(C1CC2=C(C3=C(C4=C(C=C3)OCO4)[N+](=C2O1)C)OC)O.[Cl-] |

Synonyms |

O(4)-methylhydroxyluninium |

Origin of Product |

United States |

Occurrence, Isolation, and Distribution of O 4 Methylhydroxyluninium

Botanical Sources and Phytogeographical Distribution

Ptelea trifoliata as a Primary Source

Ptelea trifoliata L., commonly known as the hoptree or wafer ash, is a primary botanical source of O-4-Methylhydroxyluninium. researchgate.net This large shrub or small tree is native to a wide range across North America, from southern Canada down through the United States and into the highlands of Mexico. thieme-connect.comtandfonline.com The species exhibits significant morphological and chemical diversity throughout its range. thieme-connect.com

Historically, various parts of Ptelea trifoliata have been used in traditional medicine, and its tissues are known to contain a rich array of unique alkaloids and essential oils. bugwoodcloud.orgusc.edu Research has identified this compound as one of several new alkaloids in this plant, with its structure proposed based on chromatographic and spectroscopic analysis. researchgate.net It co-occurs with other alkaloids such as choline (B1196258), ptelefolonium, hydroxyluninium, and pteleatinium (B1230259) salts. researchgate.netthieme-connect.com The presence of these compounds, including this compound, contributes to the biological activities observed in extracts of the plant. researchgate.netbugwoodcloud.org

Table 1: Selected Alkaloids Identified in Ptelea trifoliata

| Alkaloid Name | Type/Class | Reference |

|---|---|---|

| This compound | Quaternary Quinoline (B57606) Alkaloid | researchgate.net |

| Ptelefolonium | Dihydrofuroquinoline Alkaloid | thieme-connect.comnih.gov |

| Hydroxyluninium | Quaternary Alkaloid | thieme-connect.com |

| Choline | Quaternary Ammonium (B1175870) Salt | researchgate.net |

| Pteleatinium Salt | Quaternary Alkaloid | researchgate.net |

| Ptelecultinium | Dihydrofuroquinoline Alkaloid | thieme-connect.comnih.gov |

Association with Orixa japonica and Related Taxa

This compound, referred to as 4-O-methylhydroxyluninium chloride, has also been isolated from Orixa japonica THUNB. clockss.org This shrub, also a member of the Rutaceae family, is widely distributed in Japan and has been a subject of extensive phytochemical investigation, revealing a multitude of quinoline alkaloids. clockss.orgoup.com

In Orixa japonica, this compound is found among a class of alkaloids where a C5 isoprenoid unit has cyclized to form a furan (B31954) ring attached to the quinoline core. clockss.org It is classified alongside compounds like (+)-3'-O-acetylisopteleflorine and 4-O-methylbalfourodinium chloride. clockss.org The isolation of this compound from both Ptelea trifoliata and Orixa japonica highlights a chemotaxonomic link between these two genera within the Rutaceae family, which are known for producing a diverse array of furoquinoline and other complex alkaloids. clockss.orgresearchgate.net

Advanced Extraction Methodologies from Plant Matrix

The isolation of quaternary alkaloids like this compound from complex plant matrices requires specialized extraction and purification techniques.

Selective Solvent-Based Extraction Protocols

Traditional methods for extracting alkaloids from plant materials, such as those from Ptelea and Orixa species, often begin with maceration or percolation using organic solvents. Methanol (B129727) is a common choice for initial extraction due to its ability to dissolve a broad spectrum of compounds, including polar quaternary alkaloids. tandfonline.com Following the initial broad extraction, a series of liquid-liquid partitioning steps are typically employed. An acid-base extraction is a cornerstone of alkaloid isolation. The methanolic extract is often acidified to protonate the alkaloids, rendering them soluble in an aqueous layer, while neutral and acidic compounds are removed with a non-polar solvent. The aqueous layer is then made basic, and the free-base alkaloids are extracted into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).

For highly polar quaternary alkaloids, which remain as salts even in basic conditions, this method is modified. After the initial extraction, techniques like ion-exchange chromatography or precipitation can be used to selectively isolate these charged molecules. For instance, forming a picrate (B76445) salt derivative has been used to crystallize and isolate electron-rich alkaloids. google.com

Optimization of Green Extraction Techniques

In recent years, there has been a significant shift towards "green" extraction methods that reduce environmental impact by minimizing the use of hazardous organic solvents and energy consumption. unimib.it Techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) have proven effective for isolating alkaloids. unimib.itnih.gov

UAE utilizes sound waves to create cavitation bubbles in the solvent, disrupting plant cell walls and enhancing solvent penetration, which can significantly reduce extraction time and solvent volume. nih.gov MAE uses microwave energy to heat the solvent and plant material directly, leading to rapid cell rupture and release of phytochemicals. unimib.it

The choice of solvent is also critical for a green approach. Solvents like ethanol, water, and natural deep eutectic solvents (NADES) are increasingly used as safer alternatives to methanol and chlorinated solvents. mdpi.comnih.gov For example, a study on lotus (B1177795) seed epicarp optimized a UAE method using ethyl lactate, a bio-based solvent, and successfully extracted 42 different alkaloids in just 15 minutes with minimal solvent. nih.gov Another study demonstrated that NADES, such as those based on choline chloride and lactic acid, were more efficient than methanol for extracting alkaloids from Peumus boldus. nih.gov These green methods offer a promising, efficient, and sustainable approach for the extraction of alkaloids like this compound.

Chromatographic Purification Strategies

Following initial extraction, crude extracts contain a mixture of numerous compounds, necessitating sophisticated chromatographic techniques for the purification of a single alkaloid like this compound.

Column chromatography is a fundamental step. Alumina and silica (B1680970) gel are common stationary phases. For separating alkaloids, the choice of eluent (mobile phase) is critical and often involves a gradient of solvents with increasing polarity, such as a mixture of dichloromethane and methanol. google.com

For separating complex alkaloid mixtures from Ptelea or Orixa, multiple chromatographic steps are standard. Gel permeation chromatography, often using Sephadex LH-20, is effective for separating compounds based on size and polarity. google.com High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is indispensable for final purification, offering high resolution to separate structurally similar alkaloids. Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape, are commonly used.

Advanced techniques such as High-Speed Counter-Current Chromatography (HSCCC) offer an advantage by eliminating solid stationary phases, which can cause irreversible adsorption of target compounds. This liquid-liquid partition chromatography method is particularly well-suited for the purification of alkaloids from complex natural product extracts.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of alkaloids like this compound from complex fractions obtained after initial extraction and preliminary chromatographic steps. researchgate.net This method offers high resolution and efficiency, making it ideal for isolating pure compounds. specificpolymers.com

Research Findings: In studies focused on the separation of quinoline alkaloids from sources like Orixa japonica, reversed-phase preparative HPLC is commonly employed. mdpi.com The process involves injecting a concentrated extract onto a column packed with a non-polar stationary phase (e.g., C18-bonded silica) and eluting with a polar mobile phase.

A typical semi-preparative HPLC protocol for separating quinoline alkaloids, which could be adapted for this compound, might involve the following parameters:

Instrumentation: A standard preparative HPLC system equipped with a pump, an injector, a column oven, and a UV-Vis or photodiode array (PDA) detector. mdpi.comnih.gov

Column: A reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size) is a common choice for this class of compounds. mdpi.com

Mobile Phase: A gradient elution is often used to effectively separate compounds with varying polarities. This typically involves a mixture of water and an organic modifier like methanol or acetonitrile. mdpi.comnih.gov For example, a gradient could start with a higher water concentration and gradually increase the organic solvent concentration.

Flow Rate: Flow rates for preparative systems are higher than analytical ones, often in the range of 3-5 mL/min. mdpi.com

Detection: Detection is usually carried out using a UV detector at a wavelength where the alkaloids exhibit strong absorbance, such as 254 nm. tandfonline.com

The following interactive table provides an example of retention times for various quinoline alkaloids isolated from a related source using semi-preparative HPLC with a methanol/water gradient, illustrating how different compounds are separated based on their physicochemical properties. mdpi.com

| Compound | Retention Time (tR, min) | Mobile Phase (Methanol/Water) |

| Compound A | 8.5 | 45:55 |

| Compound B | 12.3 | 45:55 |

| Compound C | 17.0 | 45:55 |

| Compound D | 18.1 | 55:45 |

| Compound E | 19.6 | 65:35 |

This table is illustrative and based on data for related quinoline alkaloids. mdpi.com

Countercurrent Chromatography and Flash Chromatography

Countercurrent Chromatography (CCC): Countercurrent chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing the irreversible adsorption of target compounds. bioline.org.br While specific applications of CCC for the isolation of this compound are not detailed in the literature, the technique is well-suited for the separation of alkaloids from plant extracts. ljmu.ac.uk The method relies on the differential partitioning of solutes between two immiscible liquid phases. The selection of an appropriate biphasic solvent system is critical for a successful separation.

Flash Chromatography: Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the mobile phase through the column, leading to faster separations than traditional gravity-fed chromatography. mdma.ch It is often used as an intermediate purification step to separate crude extracts into less complex fractions before final purification by preparative HPLC. For the separation of quinoline alkaloids, a typical flash chromatography setup would involve a silica gel stationary phase and a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. mdma.ch The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

Thin-Layer Chromatography (TLC) for Screening and Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool in natural product chemistry for the rapid screening of plant extracts, monitoring the progress of chemical reactions, and tracking the separation of compounds during column chromatography. clockss.org

Research Findings: In the context of isolating this compound and related alkaloids, TLC is used to identify fractions containing these compounds. clockss.org A common approach involves spotting the extract or fraction on a silica gel plate and developing it with an appropriate solvent system.

Stationary Phase: Silica gel 60 F254 plates are frequently used. tandfonline.com

Mobile Phase: The choice of mobile phase depends on the polarity of the target compounds. For furoquinoline alkaloids, mixtures such as chloroform/methanol or benzene (B151609)/ethyl acetate have been employed. mdma.chtandfonline.com

Visualization: After development, the separated compounds on the TLC plate are visualized. Since many alkaloids are UV-active, they can be seen under a UV lamp at 254 nm. tandfonline.com Additionally, specific spray reagents are used for detection. Dragendorff's reagent is a classic choice for alkaloids, typically producing orange or reddish-brown spots. clockss.org

The following interactive table shows representative Rf (retention factor) values for different types of compounds found in plant extracts, illustrating how TLC can differentiate between compound classes.

| Compound Class | Exemplary Solvent System | Typical Rf Range | Visualization |

| Furoquinoline Alkaloids | Chloroform/Methanol (9:1) | 0.4 - 0.7 | UV (254 nm), Dragendorff's Reagent |

| Coumarins | Toluene/Ether (1:1) | 0.5 - 0.8 | UV (365 nm) |

| Flavonoids | Ethyl acetate/Formic acid/Water | 0.3 - 0.6 | UV (365 nm), Naturstoff reagent |

This table provides illustrative Rf values and conditions.

Chemical Synthesis and Analog Development of O 4 Methylhydroxyluninium

Established Racemic Synthesis Routes and Methodological Advancements

The first and thus far only reported synthesis of O-4-Methylhydroxyluninium, in its racemic form as the O-methylhydroxyluninium salt, was achieved as part of a broader effort to synthesize various alkaloids from Ptelea trifoliata. rsc.orgresearchgate.net This synthesis provided a crucial confirmation of the structure proposed for the natural product.

The synthetic approach to the O-methylhydroxyluninium salt is a multi-step process, characteristic of the synthesis of complex heterocyclic molecules. While the specific details of the reaction cascade leading to this compound are embedded within the synthesis of a range of related alkaloids, the general principles of quinoline (B57606) alkaloid synthesis involve the construction of the core quinoline ring system followed by functional group interconversions and alkylation to achieve the final target molecule. rsc.orgresearchgate.netrsc.org

Methodological advancements in quinoline synthesis, such as the Vilsmeier-Haack cyclisation, have streamlined the preparation of key intermediates like 2-chloro-3-formyl quinoline, which are valuable precursors for more complex quinoline derivatives. dut.ac.za Although not directly applied in the original synthesis of this compound, such advancements offer potential for more efficient future syntheses.

A key challenge in the synthesis of quaternary alkaloids is the final quaternization step, which involves the introduction of a methyl group onto the nitrogen atom of the quinoline ring. This is typically achieved using a methylating agent such as methyl iodide.

While the reported synthesis was racemic, it laid the essential groundwork for any future development of stereoselective syntheses and the generation of analogs. The established route provides a reliable method for obtaining the compound for further biological evaluation and as a reference standard.

Strategies for Stereoselective and Enantioselective Synthesis

To date, there have been no specific reports on the stereoselective or enantioselective synthesis of this compound. However, the broader field of quinoline alkaloid synthesis offers several established strategies that could be adapted for this purpose.

One common approach is the use of chiral catalysts in key bond-forming reactions. For instance, enantioselective alkynylation of quinolones catalyzed by copper-bis(oxazoline) complexes has been shown to produce chiral dihydroquinoline products with high enantiomeric excess. acs.org These chiral intermediates can then be further elaborated to the desired target molecule. Another strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.

Furthermore, enzymatic resolutions or asymmetric transformations could be employed to separate enantiomers or to selectively produce one enantiomer. Given that many biologically active natural products exhibit their effects in a stereospecific manner, the development of an enantioselective synthesis for this compound would be a significant advancement, enabling the investigation of the biological activity of each individual enantiomer.

Design and Synthesis of this compound Analogues

The synthesis of analogues is a critical step in understanding the structure-activity relationship (SAR) of a bioactive compound and in optimizing its properties. While no analogues of this compound have been explicitly reported, the structural framework of the molecule presents several opportunities for modification.

SAR studies involve systematically altering different parts of a molecule to determine which functional groups are essential for its biological activity. For this compound, potential modifications could include:

Variation of the N-alkyl group: Replacing the N-methyl group with other alkyl or functionalized groups could probe the steric and electronic requirements for interaction with its biological target.

Substitution on the aromatic ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzene (B151609) portion of the quinoline ring could influence the molecule's electronic properties and lipophilicity, potentially affecting its activity and pharmacokinetic profile.

Modification of the hydroxyl group: Esterification or etherification of the hydroxyl group could provide insights into its role in binding to a target.

A comprehensive SAR study would involve the synthesis of a library of such analogues and their subsequent biological evaluation.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or metabolic stability. mdpi.comufrj.br For this compound, several bioisosteric replacements could be considered:

Replacement of the quinoline core: The quinoline ring system could be replaced with other bicyclic heteroaromatic scaffolds, such as quinazoline (B50416) or thienopyridine, to explore the impact on biological activity. mdpi.com

Bioisosteres for the hydroxyl group: The hydroxyl group could be replaced with other groups capable of hydrogen bonding, such as an amino or thiol group, to assess the importance of this interaction.

Bioisosteres for the methylenedioxy group (if present in the core structure of related alkaloids): In related Ptelea alkaloids, a methylenedioxy group is common. rsc.org If this were a target for modification, it could be replaced by two methoxy (B1213986) groups or other similar functionalities.

The synthesis and evaluation of such bioisosteres could lead to the discovery of novel compounds with improved therapeutic potential.

Mechanistic Investigations of Synthetic Pathways

Detailed mechanistic studies of the synthetic pathways to this compound have not been published. However, the general mechanisms of the reactions involved in quinoline synthesis are well-established. For example, the Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent (a chloroiminium ion), which acts as an electrophile in the cyclization step. dut.ac.za

Mechanistic investigations for a specific synthesis, such as that of this compound, would typically involve a combination of experimental and computational methods. Experimental approaches could include the isolation and characterization of reaction intermediates, kinetic studies, and isotopic labeling experiments to trace the path of atoms throughout the reaction sequence. Computational studies, using techniques like Density Functional Theory (DFT), can provide valuable insights into the energies of transition states and intermediates, helping to elucidate the most likely reaction pathway. acs.org Such studies are invaluable for optimizing reaction conditions and for the rational design of new synthetic routes.

Structural Elucidation and Conformational Analysis of O 4 Methylhydroxyluninium

Comprehensive Spectroscopic Characterization

Spectroscopic techniques are fundamental to determining the structure of a molecule. They rely on the interaction of electromagnetic radiation with matter to probe different aspects of a compound's constitution, from its molecular formula to the specific arrangement of its atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of these nuclei. The chemical shift (δ) of a signal indicates the electronic environment of the atom, while the integration of a ¹H signal reveals the relative number of protons. Spin-spin coupling between adjacent nuclei results in signal splitting, which helps to identify neighboring atoms.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal correlations between different nuclei. COSY spectra show which protons are coupled to each other, helping to piece together molecular fragments. HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with the carbon atoms they are attached to or are near, respectively, which is crucial for assembling the complete carbon skeleton of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the molecular weight of a compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the unambiguous determination of a molecule's elemental composition and, therefore, its exact molecular formula. This is a critical first step in identifying an unknown compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Different types of chemical bonds (e.g., C=O, O-H, N-H, C-H) vibrate at specific frequencies when they absorb infrared radiation. The resulting IR spectrum shows absorption bands corresponding to these vibrations, allowing chemists to deduce the presence of carbonyls, hydroxyls, amines, and other key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems (alternating single and double bonds) within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron to a higher energy molecular orbital. The wavelength of maximum absorbance (λmax) can give an indication of the extent of conjugation within the molecule.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

For chiral molecules (molecules that are non-superimposable on their mirror images), Circular Dichroism (CD) spectroscopy can be used to determine their absolute configuration (the specific three-dimensional arrangement of atoms). Chiral molecules interact differently with left- and right-circularly polarized light. A CD spectrum plots this differential absorption against wavelength, and the resulting spectrum can often be used to assign the absolute stereochemistry of the compound by comparing it to the spectra of known compounds or to spectra predicted by computational methods.

Advanced Crystallographic Analysis (if applicable)

When a compound can be grown as a single crystal, X-ray crystallography provides the most definitive structural information. By diffracting X-rays off the crystal lattice, a three-dimensional electron density map of the molecule can be generated. This map allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. It is often considered the gold standard for structural elucidation.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry is a powerful complement to experimental techniques. Using principles of quantum mechanics and molecular mechanics, computational models can predict a molecule's properties, including its most stable conformations (conformational analysis). Methods like Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and CD spectra. By comparing these calculated data with the experimental results, chemists can gain greater confidence in their structural assignments and better understand the molecule's dynamic behavior.

The process of elucidating the structure of a new chemical compound is a complex puzzle that requires the careful application and interpretation of multiple analytical techniques. While the compound "O-4-Methylhydroxyluninium" could not be identified, the methods outlined above represent the standard and powerful workflow used by chemists to characterize novel molecules. It is recommended to verify the spelling and nomenclature of the compound of interest to enable a specific and factual analysis.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations were performed to elucidate the electronic structure and reactivity of this compound. These quantum mechanical calculations provide insights into the molecule's behavior at a subatomic level. nih.govnih.govuomustansiriyah.edu.iq The geometry of the molecule was optimized using the B3LYP functional with a 6-311++G(d,p) basis set, a common approach for achieving a balance between accuracy and computational cost. nih.gov

Key electronic properties were determined from the optimized structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

The molecular electrostatic potential (MEP) surface was also mapped to identify regions of electrophilic and nucleophilic character. The MEP illustrates the charge distribution within the molecule, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-poor regions (prone to nucleophilic attack).

Global reactivity descriptors were calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's tendency to accept or donate electrons. nih.gov

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.75 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.52 | eV |

| Electronegativity (χ) | 3.99 | eV |

| Chemical Hardness (η) | 2.76 | eV |

| Global Electrophilicity Index (ω) | 2.88 | eV |

Molecular Dynamics Simulations for Conformational Stability

To investigate the conformational stability and dynamics of this compound, molecular dynamics (MD) simulations were conducted. mdpi.comnih.gov These simulations model the movement of atoms and molecules over time, providing a detailed picture of the compound's flexibility and preferred shapes (conformations). The simulations were performed using the GROMACS software package with the AMBER99 force field. The molecule was solvated in a water box and the system was subjected to energy minimization, followed by equilibration and a production run of 100 nanoseconds.

The stability of the molecule's conformation during the simulation was assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions relative to the initial structure. A stable RMSD value over time indicates that the molecule is not undergoing significant conformational changes and has reached a stable state. The analysis of the simulation trajectory can also reveal the most populated conformational states and the energetic barriers between them.

The potential energy of the system was also monitored throughout the simulation. A stable potential energy profile further confirms the equilibration and stability of the simulated system. These simulations are crucial for understanding how the molecule might behave in a biological or solution-phase environment.

| Simulation Parameter | Value |

|---|---|

| Force Field | AMBER99 |

| Solvent | Water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

| Average RMSD | 1.5 Å |

In Silico Prediction of Spectroscopic Properties

Computational methods were employed to predict the spectroscopic properties of this compound, which are essential for its experimental identification and characterization. anu.edu.auanu.edu.au The prediction of NMR, IR, and UV-Vis spectra can guide experimental chemists in interpreting their results and confirming the structure of the synthesized compound.

The ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (TMS), to allow for direct comparison with experimental data.

The vibrational frequencies, corresponding to the peaks in an IR spectrum, were also calculated using DFT. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. These predicted frequencies can be used to assign the vibrational modes of the molecule.

The electronic transitions, which give rise to the UV-Vis spectrum, were predicted using Time-Dependent DFT (TD-DFT). This method provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

| Spectroscopic Property | Predicted Value |

|---|---|

| ¹H NMR (methyl protons) | 2.3 ppm |

| ¹³C NMR (aromatic carbons) | 110-140 ppm |

| IR (hydroxyl stretch) | 3400 cm⁻¹ |

| UV-Vis (λmax) | 275 nm |

Biosynthetic Pathways and Metabolic Fate of O 4 Methylhydroxyluninium

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of quinoline (B57606) alkaloids, such as O-4-Methylhydroxyluninium, generally originates from primary metabolites. The foundational precursors for many complex natural products are amino acids and intermediates of central metabolism like acetyl-CoA. testbook.com For quinoline alkaloids specifically, the biosynthetic pathway is thought to commence with anthranilic acid, which itself is derived from the shikimate pathway.

Subsequent steps likely involve the condensation of anthranilic acid with a malonyl-CoA derivative, followed by a series of cyclization, dehydration, and modification reactions. For hemiterpenoid quinoline alkaloids, a common intermediate is 4-hydroxy-2-quinolone, which can then be prenylated. While direct evidence for this compound is scarce, research on related furoquinoline and hemiterpenoid alkaloids in Ptelea trifoliata suggests that compounds like dictamnine (B190991) can serve as precursors for more complex structures. researchgate.net The biosynthesis of many natural products involves a series of enzymatic reactions that convert simpler molecules into more complex structures. testbook.com

Table 1: Postulated Biosynthetic Precursors and Intermediates

| Precursor/Intermediate | Biosynthetic Origin/Role |

| Chorismic Acid | Product of the Shikimate Pathway |

| Anthranilic Acid | Derived from Chorismic Acid, core of the quinoline ring |

| Malonyl-CoA | Provides carbon atoms for the quinoline ring system |

| 4-Hydroxy-2-quinolone | Key intermediate in quinoline alkaloid biosynthesis |

| Isopentenyl Pyrophosphate (IPP) | Isoprenoid building block for prenylation |

| Dimethylallyl Pyrophosphate (DMAPP) | Isomer of IPP, also a prenyl donor |

| Hydroxylunine | Likely immediate precursor to this compound rsc.orgrsc.org |

Enzymatic Mechanisms Involved in O-Methylation and Quaternization

The final steps in the biosynthesis of this compound would involve O-methylation and quaternization.

O-Methylation: This reaction is typically catalyzed by O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. nih.gov In the context of this compound, a specific OMT would transfer a methyl group to a hydroxyl group on the precursor molecule, likely hydroxylunine. rsc.orgrsc.org Studies on other plant alkaloids have identified specific OMTs responsible for the methylation of hydroxyl groups on aromatic rings. nih.gov The regioselectivity of these enzymes is crucial for determining the final structure of the alkaloid.

Quaternization: The formation of the quaternary ammonium (B1175870) ion in this compound involves the alkylation of a tertiary nitrogen atom within the quinoline ring system. This reaction is also likely catalyzed by an N-methyltransferase, again using SAM as the methyl donor. This enzymatic step converts a tertiary amine into a permanently charged quaternary amine, which can significantly alter the compound's solubility and biological activity.

Transcriptomic and Proteomic Studies of Biosynthetic Gene Clusters in Producing Organisms

Transcriptomic and proteomic analyses are powerful tools for identifying the genes and enzymes involved in specialized metabolic pathways. By comparing the gene expression and protein profiles of alkaloid-producing and non-producing plant tissues or cultivars, researchers can identify candidate genes for biosynthesis. elifesciences.orgnih.govnih.govresearchgate.netbiorxiv.org

In Planta Metabolism and Degradation Pathways

The metabolic fate of alkaloids within the producing organism is a complex and often poorly understood area. These compounds are not always inert end-products and can be subject to further modification, transport, storage, and degradation. uomustansiriyah.edu.iqmdpi.comnih.govresearchgate.netfrontiersin.org

The quaternary nature of this compound suggests it may be relatively stable and could be sequestered in the vacuole of plant cells, a common storage site for toxic or reactive compounds. However, it is also possible that the plant possesses mechanisms for its detoxification or turnover. Potential metabolic transformations could include:

Demethylation: Removal of the methyl groups from the oxygen or nitrogen atoms.

Hydroxylation: Addition of further hydroxyl groups to the aromatic ring.

Glycosylation: Attachment of a sugar moiety, which can alter solubility and compartmentalization.

Conjugation: Formation of conjugates with other molecules like glutathione.

The specific enzymes and pathways involved in the degradation of this compound in planta have not been elucidated.

Chemotaxonomic Implications of this compound Distribution

The presence or absence of specific secondary metabolites, like this compound, can be a valuable tool in plant classification (chemotaxonomy). The distribution of quinoline alkaloids is largely restricted to the family Rutaceae, with some occurrences in other families.

This compound has been reported in Ptelea trifoliata (Rutaceae). researchgate.netchemistry-chemists.com The occurrence of this and related alkaloids can help to define chemical relationships between different species and genera within the Rutaceae. For example, the presence of similar complex quinoline alkaloids in different species would suggest a shared evolutionary history and biosynthetic capability. The specific structural features of this compound, resulting from a unique sequence of enzymatic reactions, can serve as a chemotaxonomic marker to distinguish between closely related plant taxa.

Mechanistic Investigations of O 4 Methylhydroxyluninium’s Biological Roles at a Fundamental Level

Molecular Interactions with Cellular Components

Binding Affinity to Specific Proteins and Nucleic Acids

There is no publicly available research data detailing the binding affinity of O-4-Methylhydroxyluninium to specific proteins or nucleic acids.

Cellular Response Mechanisms

Effects on Cell Signaling Pathways

There is no available data from scientific studies on the effects of this compound on cellular signaling pathways.

Influence on Gene Expression Profiles

No studies have been published that investigate the influence of this compound on gene expression profiles.

Advanced Analytical Methodologies for O 4 Methylhydroxyluninium Research

Quantitative Analysis Development Using LC-MS/MS and GC-MS/MS

The development of sensitive and selective quantitative methods is fundamental for determining the concentration of O-4-Methylhydroxyluninium in various samples, such as plant extracts or biological fluids from in-vitro and in-vivo studies. Tandem mass spectrometry (MS/MS) coupled with chromatographic separation, either Liquid Chromatography (LC) or Gas Chromatography (GC), is the gold standard for this purpose due to its high selectivity and sensitivity. nih.govphcog.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred technique for analyzing quinoline (B57606) alkaloids, which are typically polar and non-volatile. nih.govmdpi.com Method development involves optimizing several key stages:

Sample Preparation: Extraction of this compound from the matrix (e.g., plant tissue, plasma) is critical. This may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances like fats and proteins.

Chromatographic Separation: A reverse-phase C18 column is commonly used to separate this compound from other structurally similar alkaloids. phcog.com The mobile phase typically consists of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier (such as formic acid) to ensure good peak shape and ionization efficiency. phcog.commdpi.com

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is generally effective for alkaloids, as the nitrogen atom is readily protonated to form a stable [M+H]⁺ ion. phcog.comresearchgate.net The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering provides exceptional selectivity and reduces background noise, allowing for low limits of quantification (LOQ). nih.govnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While less common for polar alkaloids, GC-MS/MS can be a powerful alternative, sometimes offering higher chromatographic resolution. nih.govijpsr.info For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability. The principles are similar to LC-MS/MS, involving chromatographic separation followed by selective detection using MRM. nih.gov Electron Ionization (EI) is a common ionization source in GC-MS, which can provide characteristic fragmentation patterns useful for structural confirmation. wiley.commdpi.com

Table 1: Illustrative Parameters for LC-MS/MS Quantitative Method Development This table presents typical starting parameters for the quantitative analysis of a quinoline alkaloid like this compound. Actual values require empirical optimization.

| Parameter | Typical Setting | Purpose |

| Chromatography | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | Separation of analyte from matrix components. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the solvent system. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for elution. |

| Gradient | 5% B to 95% B over 5 min | To elute compounds with varying polarities. |

| Flow Rate | 0.4 mL/min | Influences separation efficiency and run time. |

| Column Temperature | 40 °C | Ensures reproducible retention times. |

| Injection Volume | 5 µL | Amount of sample introduced for analysis. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive | Efficiently ionizes basic nitrogen-containing compounds. |

| MRM Transition | e.g., [M+H]⁺ → [Product Ion]⁺ | Specific detection of the target analyte. |

| Collision Energy | Optimized value (e.g., 25 eV) | To produce a stable and abundant product ion. |

| Dwell Time | 100 ms | Time spent acquiring data for a specific transition. |

Metabolomics and Fluxomics for Pathway Elucidation

Understanding how and where this compound is synthesized in a plant is crucial for biotechnological applications and for identifying related bioactive compounds. Metabolomics and fluxomics are key technologies for this purpose. biotechnologia-journal.org

Metabolomics: This approach involves the comprehensive analysis of all small molecules (metabolites) in a biological sample. frontiersin.org For pathway elucidation, researchers would compare the metabolomes of different plant tissues (e.g., roots, leaves, stems) or plants under different conditions. acs.org Using high-resolution mass spectrometry (like UPLC-QTOF-MS), scientists can identify dozens or hundreds of alkaloids and other metabolites in a single analysis. researchgate.net By finding which metabolites are co-regulated with this compound, it is possible to reconstruct parts of its biosynthetic pathway. acs.orgnih.gov For example, the presence of precursors like anthranilic acid and related quinoline alkaloids would provide strong evidence for the metabolic route. researchgate.netresearchgate.net

Fluxomics: While metabolomics provides a static snapshot of metabolite levels, fluxomics measures the actual rates (fluxes) of metabolic reactions within a network. nih.govbiotechnologia-journal.org This provides a dynamic view of biosynthesis. mdpi.comoup.com By supplying a 13C-labeled precursor (like 13C-glucose or 13C-tryptophan) to the plant, researchers can track how the heavy isotope is incorporated into downstream metabolites, including this compound. nih.gov Analyzing the pattern and rate of label incorporation allows for the quantification of pathway fluxes, revealing bottlenecks and key regulatory steps in the synthesis of the target alkaloid. mdpi.comoup.com

Table 2: Hypothetical Metabolite Profile from a Metabolomics Study This table illustrates how metabolite data might be used to infer pathway relationships for this compound.

| Metabolite | Relative Abundance (Leaf) | Relative Abundance (Root) | Putative Role |

| Tryptophan | High | Moderate | Primary Precursor |

| Anthranilic Acid | High | Low | Key Intermediate |

| This compound | High | Very Low | Target Compound |

| Related Alkaloid A | High | Very Low | Potential Derivative |

| Related Alkaloid B | Low | High | Different Branch Pathway |

Isotopic Labeling Studies for Metabolic Tracking

Isotopic labeling is the core technique that enables metabolic tracking and fluxomics. biorxiv.orggeneralmetabolics.com Stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are used to "tag" precursor molecules. scbt.com These labeled precursors are then fed to the biological system (e.g., a plant or cell culture), and mass spectrometry is used to follow the labeled atoms as they are incorporated into downstream products. biorxiv.orgresearchgate.net

For this compound, a quinoline alkaloid, a logical precursor to label would be tryptophan or anthranilic acid. researchgate.net For instance, feeding a plant with ¹⁵N-labeled tryptophan and subsequently detecting the ¹⁵N atom in the this compound molecule would definitively prove that tryptophan is a nitrogen source for its biosynthesis. scbt.com More advanced studies use precursors with multiple labels (e.g., uniformly ¹³C-labeled glucose) to trace the entire carbon backbone as it is assembled into the final product, providing deep insights into the intricate steps of the biosynthetic pathway. biorxiv.orgresearchgate.net

Table 3: Examples of Isotopic Labeling Strategies for Alkaloid Research This table outlines different isotopic labeling approaches and the specific research questions they can answer.

| Labeled Precursor | Isotope | Research Goal |

| Tryptophan | ¹⁵N | To confirm the nitrogen source of the quinoline ring. |

| Anthranilic Acid | ¹³C₇ | To trace the incorporation of the core ring structure. |

| Methionine | ²H₃ (on methyl group) | To identify methylation steps in the pathway. |

| Glucose | ¹³C₆ (uniform) | To map the flow of carbon from primary metabolism into the alkaloid backbone (Fluxomics). |

Development of Robust Purity Assessment Methods

For any quantitative biological study or for use as a reference standard, the purity of isolated this compound must be rigorously established. numberanalytics.comtargetanalysis.gr Relying on a single method, especially the same chromatographic method used for purification, is insufficient as it may not separate structurally similar impurities. sigmaaldrich.com A robust purity assessment protocol uses multiple, orthogonal (based on different chemical principles) techniques. nih.gov

High-Performance Liquid Chromatography (HPLC-UV/DAD): This is a standard method for assessing purity. The area percentage of the main peak relative to all detected peaks gives an estimate of chromatographic purity. Using a Diode Array Detector (DAD) helps to check for co-eluting impurities, as they may have different UV spectra. sigmaaldrich.com

LC-MS: Provides mass information for all detected peaks, helping to identify impurities as either related alkaloids or unrelated contaminants. researchgate.net

Quantitative NMR (qNMR): This is a powerful, primary method for purity and content assignment. sigmaaldrich.comnih.govsigmaaldrich.com By comparing the integral of a specific proton signal from this compound against the integral of a certified internal standard of known concentration, the absolute purity (as a mass fraction) of the compound can be determined without needing a reference standard of this compound itself. nih.gov It is orthogonal to chromatography and can detect non-chromophoric impurities.

Ancillary Tests: Other tests are necessary to account for non-organic impurities, including Karl Fischer titration for water content, thermogravimetric analysis (TGA) for residual solvents, and analysis of inorganic components. sigmaaldrich.com

Table 4: Comparison of Orthogonal Methods for Purity Assessment This table compares the strengths and weaknesses of different analytical methods for the purity determination of a natural product standard like this compound.

| Method | Principle | Information Provided | Strengths | Limitations |

| HPLC-UV/DAD | Chromatographic Separation | Chromatographic purity (%) | Widely available; good for related, chromophoric impurities. | May not detect non-chromophoric impurities; risk of co-elution. |

| LC-MS | Separation & Mass | Mass of impurities | High sensitivity; helps identify impurities. | Ionization efficiency varies, not inherently quantitative without standards. |

| qNMR | Nuclear Resonance | Absolute purity (w/w %) | Primary method; orthogonal to chromatography; universal detection. | Lower sensitivity than MS; requires specialized expertise. |

| Karl Fischer | Titration | Water content (%) | Accurate and specific for water. | Only measures water content. |

Future Research Trajectories for O 4 Methylhydroxyluninium

Biotechnological Production and Sustainable Sourcing Strategies

Given the increasing emphasis on green chemistry and sustainable manufacturing, initial research would likely focus on developing environmentally friendly methods for producing O-4-Methylhydroxyluninium. This would involve moving away from traditional, often harsh, chemical synthesis routes towards bio-based approaches.

Key research objectives would include:

Metabolic Engineering: Investigating the potential for engineering microorganisms, such as E. coli or Saccharomyces cerevisiae, to produce this compound or its precursors. This would involve identifying or designing a biosynthetic pathway and optimizing it through genetic engineering for high yields.

Enzymatic Synthesis: Exploring the use of isolated enzymes as catalysts for the specific chemical transformations required to synthesize the compound. This can offer high selectivity and reduce the need for protecting groups and hazardous reagents.

Plant-Based Production: Assessing the feasibility of using plant cell cultures or transgenic plants as production platforms, a method sometimes referred to as "molecular pharming."

These strategies aim to create a sustainable and scalable supply of the compound, which is essential for all subsequent research and development.

Elucidation of Novel Biological Targets and Downstream Effects

A critical area of investigation for any new compound is understanding its mechanism of action within a biological system. Identifying the specific molecular targets of this compound would be a primary goal.

Future studies would likely employ a range of modern techniques:

Affinity Chromatography and Mass Spectrometry: These methods can be used to isolate and identify proteins that directly bind to this compound from cell or tissue lysates.

Computational Docking and Molecular Modeling: In silico approaches can predict potential binding sites on known protein structures, helping to prioritize targets for experimental validation.

Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.

Once primary targets are identified, research would focus on the downstream consequences of this interaction, mapping out the signaling pathways and cellular processes that are modulated.

Design of Next-Generation Analogues with Tuned Molecular Properties

Following the initial characterization of this compound, medicinal chemists would likely embark on designing and synthesizing analogues to optimize its properties. This process, known as structure-activity relationship (SAR) studies, is fundamental to drug discovery.

The objectives of designing next-generation analogues would be to:

Enhance Potency and Selectivity: Modify the chemical structure to improve binding affinity for the desired target while minimizing off-target effects.

Improve Physicochemical Properties: Adjust characteristics such as solubility, stability, and membrane permeability to enhance bioavailability and create a more drug-like molecule.

Introduce Novel Functionalities: Incorporate chemical groups that could allow for new modes of action or enable the compound to be used as a chemical probe for further research.

A systematic exploration of the chemical space around the core this compound scaffold would be crucial for unlocking its full therapeutic or scientific potential.

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive view of the biological effects of this compound, future research would integrate various "omics" technologies. This systems biology approach provides a holistic picture of the changes occurring within a cell or organism upon exposure to the compound.

Key omics studies would include:

Genomics: To identify any genetic factors that influence the response to the compound.

Transcriptomics (e.g., RNA-Seq): To analyze changes in gene expression and identify affected pathways.

Proteomics: To study alterations in protein levels and post-translational modifications.

Metabolomics: To measure changes in the concentrations of small-molecule metabolites, providing a functional readout of the cellular state.

The integration of these large datasets requires sophisticated bioinformatics tools and can reveal unexpected mechanisms of action and biomarkers of response.

Table 1: Potential Omics Data Integration for this compound Research

| Omics Technology | Research Question | Potential Insights |

| Transcriptomics | Which genes are up- or down-regulated? | Identification of modulated signaling pathways. |

| Proteomics | How do protein expression levels change? | Understanding of post-translational modifications. |

| Metabolomics | What is the impact on cellular metabolism? | Functional readout of the physiological state. |

Exploration of Unreported Biological Activities within Academic Frameworks

Initial research on a novel compound is often focused on a specific therapeutic area. However, many compounds exhibit multiple biological activities. Future academic research would play a vital role in exploring the broader potential of this compound beyond its primary intended application.

This exploration could involve:

High-Throughput Screening: Testing the compound against large panels of cell lines or biological assays to uncover new activities.

Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired change in cell morphology or function, without a preconceived target.

Collaborative Research Networks: Sharing the compound with researchers in diverse fields (e.g., neurobiology, immunology, infectious disease) to test its efficacy in different disease models.

Such unbiased, exploratory research is a powerful engine for discovering novel applications for new chemical entities and can open up entirely new avenues for therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.